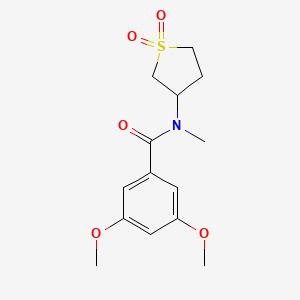

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,5-dimethoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-15(11-4-5-21(17,18)9-11)14(16)10-6-12(19-2)8-13(7-10)20-3/h6-8,11H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAZVUGRKXIKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophenyl intermediate. This intermediate is then reacted with 3,5-dimethoxy-N-methylbenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Scientific Research Applications

Anticancer Potential

Case studies have shown that derivatives of compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide exhibit promising anticancer activity. For example, research on related compounds has indicated their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Applications in Medicinal Chemistry

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide has potential applications in:

- Cardiovascular Therapy : As a GIRK channel activator, it may help regulate heart rhythm and reduce arrhythmias.

- Neurological Disorders : Its ability to modulate neuronal excitability could be beneficial in treating conditions like epilepsy or Parkinson's disease.

- Anticancer Treatments : Further exploration into its anticancer properties could lead to the development of new therapeutic agents targeting specific cancer types.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play a crucial role in regulating cellular excitability and are involved in various physiological processes. The compound acts as an activator of GIRK channels, modulating their activity and influencing downstream signaling pathways .

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide can be compared with other similar compounds, such as:

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound also features a dioxidotetrahydrothiophenyl group but differs in its pyrazole moiety, leading to distinct biological activities.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide:

The uniqueness of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide is a complex organic compound with potential pharmacological applications. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide is C16H20N4O3S. It features a tetrahydrothiophene moiety, which contributes to its unique biological properties. The presence of methoxy groups enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Research indicates that compounds with similar structures often exhibit:

- Antibacterial Activity : In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Preliminary results suggest potential efficacy against fungal pathogens.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

Antibacterial and Antifungal Activity

A study evaluating the antibacterial and antifungal properties of related compounds found that those containing the tetrahydrothiophene structure exhibited significant activity. For instance, derivatives tested against Staphylococcus aureus and Candida albicans showed promising results with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .

| Compound | Target Pathogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 625 | Excellent |

| Compound B | Candida albicans | 500 | Good |

| Compound C | Escherichia coli | >2000 | None |

Anticancer Activity

In a separate investigation focusing on anticancer properties, several derivatives were tested against A549 lung cancer cell lines. The results indicated that certain compounds exhibited high cytotoxicity, with IC50 values ranging from 11.20 to 59.61 µg/mL .

| Compound | Cell Line | IC50 (µg/mL) | Effectiveness |

|---|---|---|---|

| Compound D | A549 | 11.20 | Highly Effective |

| Compound E | A549 | 15.73 | Effective |

| Compound F | A549 | 59.61 | Moderate |

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the antibacterial effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide against multi-drug resistant strains of bacteria. The compound's ability to inhibit bacterial growth was attributed to its structural features that allow for effective binding to bacterial enzymes.

- Anticancer Research : Another study examined the compound's effects on various cancer cell lines, revealing that it induced apoptosis in A549 cells through the activation of caspase pathways. This mechanism suggests potential for development as a therapeutic agent in cancer treatment.

Q & A

Basic: What synthetic routes are recommended for N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound’s synthesis typically involves coupling a 3,5-dimethoxy-N-methylbenzamide derivative with a functionalized tetrahydrothiophene-1,1-dioxide moiety. Key steps include:

- Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC/HCl) with HOBt to activate the carboxylic acid group, as demonstrated in analogous benzamide syntheses .

- Tetrahydrothiophene Ring Functionalization : Introduce sulfone groups via oxidation of tetrahydrothiophene intermediates using oxidizing agents like mCPBA or H₂O₂.

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DMF for solubility) and temperature (e.g., 0–25°C) to minimize side reactions. Reference yields from similar compounds (e.g., 67% for Method C in benzamide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.